molecular formula C10H10BrClN2 B11850107 (6-Bromonaphthalen-2-yl)hydrazine hydrochloride

(6-Bromonaphthalen-2-yl)hydrazine hydrochloride

Cat. No.: B11850107
M. Wt: 273.55 g/mol
InChI Key: GIWWEKBQMCGTFM-UHFFFAOYSA-N
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Description

(6-Bromonaphthalen-2-yl)hydrazine hydrochloride is a halogenated aromatic hydrazine derivative characterized by a naphthalene core substituted with a bromine atom at position 6 and a hydrazine group at position 2, forming a hydrochloride salt. The naphthalene system provides extended conjugation, while the bromine atom introduces steric and electronic effects, influencing reactivity and solubility. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions and heterocycle synthesis .

Properties

Molecular Formula

C10H10BrClN2

Molecular Weight

273.55 g/mol

IUPAC Name

(6-bromonaphthalen-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C10H9BrN2.ClH/c11-9-3-1-8-6-10(13-12)4-2-7(8)5-9;/h1-6,13H,12H2;1H

InChI Key

GIWWEKBQMCGTFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromonaphthalen-2-yl)hydrazine hydrochloride typically involves the bromination of naphthalene followed by the introduction of the hydrazine group. One common method includes the following steps:

    Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to produce 6-bromonaphthalene.

    Hydrazination: The 6-bromonaphthalene is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group, forming (6-Bromonaphthalen-2-yl)hydrazine.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the (6-Bromonaphthalen-2-yl)hydrazine to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Bromonaphthalen-2-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the hydrazine group into other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

(6-Bromonaphthalen-2-yl)hydrazine hydrochloride serves as a building block for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic organic chemistry .

The compound has shown potential biological activities, particularly in medicinal chemistry:

  • Antimicrobial Activity: Hydrazone derivatives, including this compound, exhibit significant antibacterial and antifungal properties. Research indicates effectiveness against various pathogens .
  • Anticancer Potential: Studies have demonstrated that this compound can inhibit cancer cell growth. For instance, related compounds have shown cytotoxic effects against cancer cell lines such as MDA-MB 231 and HepG2, with IC50 values ranging from 4 to 17 µM .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated. Dynamic combinatorial chemistry studies identified that acylhydrazones derived from similar structures can inhibit glutathione S-transferase isozymes with IC50 values as low as 12.8 µM .

CompoundBiological ActivityIC50 Value (μM)
(6-Bromonaphthalen-2-yl)hydrazineAnticancer (various cell lines)4 - 17
Acylhydrazones (related structures)GST inhibition12.8 - 57
Aryl hydrazone derivativesAntiproliferative against breast cancer6.7

Study on Anticancer Activity

In a focused study on the anticancer properties of hydrazone derivatives, researchers synthesized several compounds based on the hydrazone structure and evaluated their cytotoxicity against different cancer cell lines. Notably, this compound exhibited significant growth inhibition in A549 and HCT116 cell lines, reinforcing its therapeutic potential .

Enzyme Inhibition Study

Another significant study utilized dynamic combinatorial chemistry to explore the binding affinities of hydrazone derivatives to glutathione S-transferase isozymes. The findings revealed that certain derivatives displayed enhanced binding and inhibition capabilities, suggesting that this compound could be developed further as a potent inhibitor for therapeutic applications .

Mechanism of Action

The mechanism of action of (6-Bromonaphthalen-2-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl Hydrazine Hydrochlorides with Halogen Substituents

2-Bromophenylhydrazine Hydrochloride (CAS 50709-33-6)
  • Structure : Bromine at position 2 of a phenyl ring, hydrazine group at position 1.
  • Properties : Lower molecular weight (MW: 225.5 g/mol) compared to the naphthalene derivative (MW: 272.57 g/mol). Reduced conjugation due to the single phenyl ring.
  • Reactivity : Bromine facilitates nucleophilic aromatic substitution (SNAr), but the smaller aromatic system limits steric hindrance. Used in the synthesis of indole derivatives .
  • Applications : Intermediate in pharmaceuticals and agrochemicals.
[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine Hydrochloride (CAS 2061980-67-2)
  • Structure : Bromine at position 2, difluoromethoxy group at position 6 on a phenyl ring.
  • Properties: The electron-withdrawing difluoromethoxy group enhances electrophilicity at the bromine site. Higher lipophilicity compared to non-fluorinated analogs.
  • Reactivity : Suitable for Suzuki-Miyaura coupling due to the bromine substituent. The fluorine atoms improve metabolic stability in bioactive molecules .
1-(4-Bromo-2-ethylphenyl)hydrazine Hydrochloride (CAS 1628810-35-4)
  • Structure : Ethyl group at position 2 and bromine at position 4 on a phenyl ring.
  • Properties : The ethyl group introduces steric bulk, reducing reaction rates in SNAr compared to unsubstituted analogs.
  • Applications : Building block for ligands in catalysis and pesticidal agents .

Naphthalene-Based Hydrazine Derivatives

2-Naphthylhydrazine Hydrochloride (CAS 2243-57-4)
  • Structure : Naphthalene with hydrazine at position 2; lacks bromine.
  • Properties: Higher solubility in polar solvents (e.g., water, ethanol) due to the absence of bromine.
  • Reactivity : Forms pyrazolines via condensation with ketones or aldehydes. Used in dye synthesis .

Aliphatic and Heteroaryl Hydrazine Hydrochlorides

tert-Butyl Hydrazine Hydrochloride
  • Structure : Aliphatic tert-butyl group attached to hydrazine.
  • Properties : Steric hindrance from the tert-butyl group slows condensation reactions. Lower thermal stability.
  • Applications : Synthesis of carbazates and peptidomimetics .
(2-Thienylmethyl)hydrazine Hydrochloride (THC)
  • Structure : Thiophene ring linked to hydrazine via a methyl group.
  • Properties : The thiophene moiety enhances π-stacking interactions. Acts as a reducing agent in perovskite solar cells, improving device efficiency to 23.0% .

Comparative Analysis Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Reactivity/Applications
(6-Bromonaphthalen-2-yl)hydrazine HCl Naphthalene Br (C6), NHNH2·HCl (C2) 272.57 Cross-coupling, heterocycle synthesis
2-Bromophenylhydrazine HCl Phenyl Br (C2), NHNH2·HCl (C1) 225.50 Indole synthesis, pharmaceuticals
[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine HCl Phenyl Br (C2), OCF2H (C6) 289.51 Suzuki coupling, bioactive molecules
2-Naphthylhydrazine HCl Naphthalene NHNH2·HCl (C2) 194.65 Dye intermediates, pyrazoline synthesis
tert-Butyl Hydrazine HCl Aliphatic (CH3)3C-NHNH2·HCl 139.63 Carbazate synthesis, peptidomimetics

Key Research Findings

Electronic Effects: Bromine in (6-bromonaphthalen-2-yl)hydrazine HCl increases electrophilicity at the C6 position, enabling efficient cross-coupling (e.g., Suzuki) compared to non-halogenated naphthylhydrazines .

Steric Influence : Naphthalene’s extended conjugation reduces solubility in water but enhances stability in organic solvents compared to phenyl analogs .

Biological Activity

(6-Bromonaphthalen-2-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H10BrClN2. It is a derivative of naphthalene, characterized by the presence of bromine and hydrazine functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including proteins and enzymes. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the bromine atom may participate in halogen bonding, which can influence the compound's binding affinity and specificity for its targets .

Research Findings

Research has highlighted several biological activities associated with hydrazone derivatives, including:

  • Antimicrobial Activity : Hydrazones have shown significant antibacterial and antifungal properties. Studies indicate that compounds similar to this compound exhibit effectiveness against various pathogens .
  • Anticancer Potential : The compound has been explored for its anticancer properties. For instance, hydrazone derivatives have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB 231 and HepG2, with IC50 values ranging from 4 to 17 μM for related compounds .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been investigated. For example, dynamic combinatorial chemistry studies have identified acylhydrazones derived from similar structures that inhibit glutathione S-transferase (GST) isozymes with IC50 values as low as 12.8 μM .

Comparative Analysis of Biological Activity

Compound Biological Activity IC50 Value (μM)
(6-Bromonaphthalen-2-yl)hydrazineAnticancer (various cell lines)4 - 17
Acylhydrazones (related structures)GST inhibition12.8 - 57
Aryl hydrazone derivativesAntiproliferative against breast cancer6.7

Study on Anticancer Activity

In a study focusing on the anticancer potential of hydrazone derivatives, researchers synthesized several compounds based on the hydrazone structure and evaluated their cytotoxicity against different cancer cell lines. Notably, compounds similar to this compound were found to exhibit significant growth inhibition in A549 and HCT116 cell lines, reinforcing the therapeutic potential of this class of compounds .

Enzyme Inhibition Study

Another significant study utilized dynamic combinatorial chemistry to explore the binding affinities of hydrazone derivatives to GST isozymes. The findings revealed that certain derivatives displayed enhanced binding and inhibition capabilities, suggesting that this compound could be developed further as a potent inhibitor for therapeutic applications .

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